2-Methoxy-3-(3-methoxypropoxy)pyridine is a chemical compound characterized by its unique structure and functional properties. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and material science. This compound has garnered attention due to its potential therapeutic effects and utility in various chemical reactions.
This compound can be synthesized through various organic chemistry methods, often involving reactions between pyridine derivatives and alkylating agents. The synthesis of 2-Methoxy-3-(3-methoxypropoxy)pyridine can be traced back to studies focused on developing new pyridine-based compounds with enhanced solubility and bioactivity.
2-Methoxy-3-(3-methoxypropoxy)pyridine is classified as a pyridine derivative. Pyridines are aromatic heterocyclic compounds containing a nitrogen atom in the ring structure. This specific compound can be further classified based on its functional groups, including methoxy and propoxy groups, which contribute to its chemical reactivity and solubility properties.
The synthesis of 2-Methoxy-3-(3-methoxypropoxy)pyridine typically involves several key steps:
The choice of solvent, temperature, and reaction time are critical parameters that influence the yield and purity of the final product. The use of base catalysts may also enhance the reaction efficiency by deprotonating the nitrogen atom in the pyridine ring, making it more nucleophilic.
The molecular structure of 2-Methoxy-3-(3-methoxypropoxy)pyridine can be represented as follows:
This compound consists of a pyridine ring substituted with two methoxy groups at positions 2 and 3, along with a propoxy group attached to the nitrogen atom.
2-Methoxy-3-(3-methoxypropoxy)pyridine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be tailored by modifying reaction conditions such as temperature, solvent choice, and the presence of catalysts or inhibitors.
The mechanism of action for 2-Methoxy-3-(3-methoxypropoxy)pyridine largely depends on its interactions with biological targets or during chemical transformations:
While specific biological data on this compound may be limited, studies on related pyridine derivatives indicate potential pharmacological activities that warrant further investigation.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized 2-Methoxy-3-(3-methoxypropoxy)pyridine.
2-Methoxy-3-(3-methoxypropoxy)pyridine has several potential applications:
The molecular architecture of 2-methoxy-3-(3-methoxypropoxy)pyridine (C₁₀H₁₄BrNO₃; MW 276.13 g/mol) integrates key features that address common challenges in heterocyclic drug design [1] [6]. The pyridine ring provides a stable aromatic platform with a hydrogen-bond-accepting nitrogen atom, while the 3-methoxypropoxy side chain introduces conformational flexibility and enhanced solubility profiles compared to alkyl or aryl substituents. This ether-linked propoxy spacer acts as a solubility-modulating element, mitigating crystallization tendencies and improving bioavailability—a limitation often encountered with rigid heterocycles. The methoxy group at the 2-position exerts steric and electronic effects that influence the pyridine’s π-electron distribution, modifying its reactivity in nucleophilic substitution reactions essential for further derivatization [3] [6]. Spectroscopic characterization confirms these properties: The SMILES notation (COCCCOC₁=CC(Br)=CN=C₁OC) and InChIKey (LEDCNNBKVQRVBL-UHFFFAOYSA-N) provide unambiguous identification, while the predicted collision cross-section (149.8 Ų for [M+H]⁺) indicates favorable membrane permeability [6].
Table 1: Structural and Physicochemical Properties of 2-Methoxy-3-(3-methoxypropoxy)pyridine
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₀H₁₄BrNO₃ | Balanced heteroatom content for solubility |
Molecular Weight | 276.13 g/mol | Ideal for CNS penetration |
SMILES | COCCCOC₁=CC(Br)=CN=C₁OC | Defines atomic connectivity |
Hydrogen Bond Acceptors | 4 | Enhances target interactions |
Predicted CCS ([M+H]⁺) | 149.8 Ų | Indicates membrane permeability |
LogP (Estimated) | 1.8–2.2 | Optimizes lipid-water partitioning |
This heterocyclic scaffold serves as a pivotal synthetic precursor for rabeprazole sodium, a clinically essential proton pump inhibitor (PPI). In rabeprazole synthesis, the compound undergoes regioselective functionalization at the 4-position, where nucleophilic displacement introduces a methylthio group, followed by oxidation to the sulfinyl moiety and coupling with benzimidazole [9] [10]. The 3-methoxypropoxy chain’s electron-donating properties activate the pyridine ring toward these transformations while maintaining metabolic stability—a critical advantage over earlier PPIs with shorter alkoxy chains. Industrial syntheses leverage this reactivity, achieving high-purity rabeprazole intermediates through controlled crystallization from solvents like toluene or methanol [10].
Concurrently, structural analogs demonstrate remarkable activity as TRPV1 antagonists for pain management. Structure-activity relationship (SAR) studies reveal that elongation or branching of the alkoxy chain modulates receptor affinity and selectivity. For instance, 2-benzyloxy derivatives (e.g., compound 53) exhibit sub-nanomolar TRPV1 antagonism (Kᵢ(CAP) = 0.5 nM) due to hydrophobic interactions with receptor pockets, while preserving the pyridine nitrogen’s hydrogen-bonding capability with Tyr511 residues [2]. The methoxypropoxy variant balances optimal chain length (4–5 atoms) and lipophilicity (clogP ~3), enabling potent blockade of capsaicin-induced nociceptive signaling without pH antagonism liabilities [2].
Table 2: Key Pharmaceutical Intermediates Derived from 2-Methoxy-3-(3-methoxypropoxy)pyridine Scaffold
Compound | Therapeutic Class | Synthetic Role | Biological Target |
---|---|---|---|
Rabeprazole intermediate | Proton Pump Inhibitor | Electrophilic coupling site | H⁺/K⁺-ATPase |
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | PPI Precursor | Nucleophilic displacement handle | Sulfonation catalyst |
TRPV1 antagonist 53 | Analgesic | Hydrophobic domain modulator | TRPV1 receptor |
5-Bromo derivative | Cross-coupling synthon | Suzuki-Miyaura coupling substrate | N/A |
The therapeutic integration of methoxypyridine derivatives has progressed through three distinct phases, with 2-methoxy-3-(3-methoxypropoxy)pyridine representing a strategic optimization milestone. Early developments (1980s–1990s) featured simple methoxypyridines as metabolic stabilizers in H₂ antagonists, but their limited solubility restricted CNS applicability. The introduction of alkoxy extensions in the 1990s—exemplified by 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine (CAS 118175-10-3)—addressed this by reducing crystallization and enhancing oral absorption in PPIs like rabeprazole [9]. This intermediate’s commercial synthesis via nucleophilic substitution of chloroketones achieved multigram yields (>85%), establishing scalable routes for gastric acid therapeutics [9] [10].
The 2010s witnessed diversification into neurological and anti-infective domains. Gamma-secretase modulators (GSMs) for Alzheimer’s disease incorporated methoxypyridine motifs to enhance blood-brain barrier penetration while maintaining Aβ₄₂ lowering efficacy. Compound 64—featuring a tetracyclic methoxypyridine core—reduced Aβ₄₂ by >60% in Tg2576 mouse brains at 10 mg/kg, leveraging the oxygen’s H-bonding for presenilin-1 interactions [5]. Parallel innovations exploited the scaffold for hepatitis B virus inhibitors, where methoxypropoxy-linked pyridines improved capsid binding affinity through hydrophobic pocket occupation [4]. Modern synthetic strategies now employ cross-coupling of brominated derivatives (e.g., 5-bromo-2-methoxy-3-(3-methoxypropoxy)pyridine, CAS 865156-71-4) to access complex analogs, demonstrating the scaffold’s enduring versatility [1] [3] [5].
Table 3: Evolution of Methoxypyridine Derivatives in Therapeutic Applications
Era | Therapeutic Area | Key Derivatives | Advantages over Predecessors |
---|---|---|---|
1980s–1990s | Antiulcer Agents | Simple 2-methoxypyridines | Metabolic stability |
1990s–2000s | Improved PPIs | 4-(3-Methoxypropoxy)-3-methylpyridines | Enhanced solubility and bioavailability |
2010s–Present | Neurological Disorders | Methoxypyridine GSMs (e.g., Compound 64) | Blood-brain barrier penetration |
Present | Antivirals | Capsid assembly modulators | Increased hydrophobic interactions |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4